5-(chloromethyl)-1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the aromatic thiophene ring, the tetrazole ring, and the chloromethyl group. The electron-rich nature of the thiophene and tetrazole rings could potentially have interesting chemical implications .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the chloromethyl and tetrazole groups. The chloromethyl group is a good leaving group and could undergo nucleophilic substitution reactions. The tetrazole ring, being rich in nitrogen, could act as a base or nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration. For example, the presence of the chloromethyl group might make it relatively polar, while the aromatic rings could contribute to its stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(chloromethyl)-1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazole involves the reaction of thiophene-2-carboxaldehyde with sodium azide to form 1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazole, followed by chloromethylation using chloromethyl methyl ether and aluminum chloride.", "Starting Materials": [ "Thiophene-2-carboxaldehyde", "Sodium azide", "Chloromethyl methyl ether", "Aluminum chloride" ], "Reaction": [ "Step 1: Thiophene-2-carboxaldehyde is reacted with sodium azide in DMF at 80°C for 24 hours to form 1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazole.", "Step 2: 1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazole is then reacted with chloromethyl methyl ether and aluminum chloride in dichloromethane at 0°C for 2 hours to form 5-(chloromethyl)-1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazole." ] } | |
CAS No. |
1341470-32-3 |
Molecular Formula |
C7H7ClN4S |
Molecular Weight |
214.68 g/mol |
IUPAC Name |
5-(chloromethyl)-1-(thiophen-2-ylmethyl)tetrazole |
InChI |
InChI=1S/C7H7ClN4S/c8-4-7-9-10-11-12(7)5-6-2-1-3-13-6/h1-3H,4-5H2 |
InChI Key |
SWXHRLZTLGGYPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C(=NN=N2)CCl |
Purity |
95 |
Origin of Product |
United States |
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